![molecular formula C11H15N B13251125 3-[(4-Methylphenyl)methyl]azetidine](/img/structure/B13251125.png)
3-[(4-Methylphenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound. It features a four-membered azetidine ring with a 4-methylphenylmethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is efficient for constructing the azetidine ring. Another approach involves the treatment of 3,4,6-tri-O-benzyl-D-galactal with HgSO4 in the presence of H2SO4, followed by chemoselective reduction .
Industrial Production Methods
Industrial production of azetidines, including 3-[(4-Methylphenyl)methyl]azetidine, often employs large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are common to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring opens to form different products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, under mild conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, amines, and alcohol derivatives .
Scientific Research Applications
3-[(4-Methylphenyl)methyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain facilitates the cleavage of N–C bonds, enabling the compound to act as a reactive intermediate in various biochemical pathways. This reactivity is harnessed in medicinal chemistry to design molecules that can modulate specific biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its use in peptide synthesis.
3-Phenylazetidine: Similar structure but with a phenyl group instead of a 4-methylphenylmethyl group.
Aziridine: A three-membered nitrogen heterocycle with higher ring strain and different reactivity
Uniqueness
3-[(4-Methylphenyl)methyl]azetidine is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. Its stability and ease of handling make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
HQKKVDQATUYFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


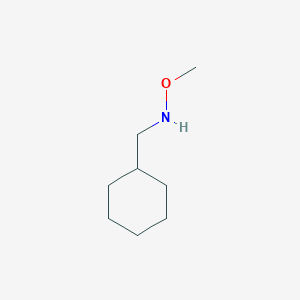

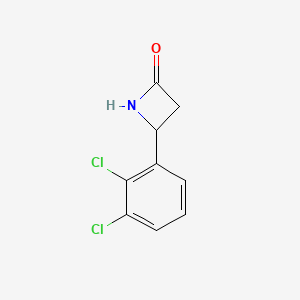
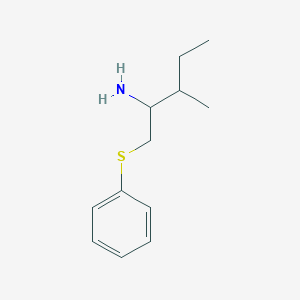
![6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)
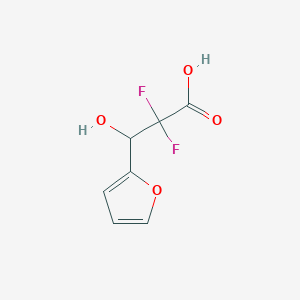

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)
amine](/img/structure/B13251089.png)

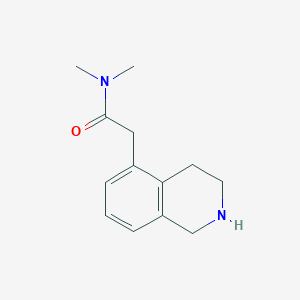

![2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B13251111.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride](/img/structure/B13251115.png)
